molecular formula C21H23N5 B2912906 11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 612523-18-9

11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2912906
CAS No.: 612523-18-9
M. Wt: 345.45
InChI Key: FRPPGQONZZIMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture incorporates a tetrahydrobenzimidazoisoquinoline scaffold, a structural motif often associated with the modulation of central nervous system (CNS) targets, coupled with a 4-methylpiperazine moiety—a functional group frequently employed to enhance solubility and optimize pharmacokinetic properties, as seen in various pharmacologically active compounds . The presence of the carbonitrile group further adds a key synthetic handle for potential chemical modifications. This combination of features makes it a valuable chemical tool for researchers investigating novel ligand-receptor interactions. The primary research utility of this compound is anticipated to be in the exploration and characterization of G-protein coupled receptors (GPCRs) and other neuroreceptors. Its structural characteristics suggest potential as a candidate for high-throughput screening assays aimed at discovering new probes for neurological targets. Researchers may utilize this compound in vitro to study its binding affinity, functional activity (as an agonist or antagonist), and signaling pathways, which can contribute to the understanding of complex neurochemical processes. Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

11-(4-methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-24-10-12-25(13-11-24)21-16-7-3-2-6-15(16)17(14-22)20-23-18-8-4-5-9-19(18)26(20)21/h4-5,8-9H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPPGQONZZIMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzimidazoisoquinoline core. One common approach is the condensation of appropriate precursors, such as a substituted benzene derivative and a piperazine derivative, under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.

  • Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicine: It has potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell growth.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used in biological studies to understand cellular processes and interactions.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of anticancer activity, it may inhibit enzymes or receptors that are crucial for cancer cell proliferation. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound's interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The compound’s benzimidazoisoquinoline scaffold is distinct from other nitrogen-containing heterocycles but shares functional motifs with the following analogs:

Compound Name Core Structure Key Substituents Synthesis Highlights
11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile (Target Compound) Benzimidazoisoquinoline - 4-Methylpiperazinyl (position 11)
- Cyano (position 6)
Likely involves nucleophilic substitution
11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile (CAS: 163080-53-3) Benzimidazoisoquinoline - Chloro (position 11)
- Cyano (position 6)
Direct halogenation at position 11
4-(2,4-Dichloro-5-methoxyphenylamino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile Quinoline - 4-Methylpiperazinylpropoxy (position 7)
- Dichloro-methoxyphenylamino (position 4)
Alkylation with 3-chloropropoxy intermediates
11-[4-(9H-Fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile Cyclopentapyridobenzimidazole - 9H-Fluoren-9-yl-piperazinyl (position 11)
- Cyano (position 4)
Piperazine functionalization via SN2

Key Observations :

  • Substituent Effects : The 4-methylpiperazinyl group in the target compound enhances solubility compared to the chloro analog (CAS: 163080-53-3) . However, bulky substituents like the 9H-fluoren-9-yl group in the cyclopentapyridobenzimidazole analog may impede membrane permeability despite similar piperazine moieties .
  • Synthetic Complexity: The quinoline-based analog (compound 10) requires multi-step alkylation and amination, whereas the target compound’s synthesis likely prioritizes direct substitution at position 11 .
Electronic and Steric Profiles
  • Piperazine Derivatives : The 4-methylpiperazinyl group offers moderate steric bulk and basicity, contrasting with the fluorenyl-piperazinyl analog’s lipophilic character .

Biological Activity

The compound 11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic molecule with significant potential in pharmacological applications. Its unique structure combines elements that suggest activity in various biological systems, particularly in the central nervous system and for potential anti-inflammatory effects.

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 317.41 g/mol
  • IUPAC Name : 11-(4-methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzo[b]isoquinoline-6-carbonitrile
  • CAS Number : 683796-20-5

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its interactions with neurotransmitter receptors and its potential anti-inflammatory properties.

1. Neuropharmacological Activity

Research indicates that the compound exhibits significant binding affinity to various serotonin and dopamine receptors. In particular:

  • Serotonin Receptors : It shows promising activity at the 5-HT(1A) receptor, which is implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : Preliminary studies suggest it may modulate dopamine pathways, potentially impacting conditions like schizophrenia and Parkinson's disease.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. In a murine model of inflammation:

  • Mechanism of Action : It appears to inhibit pro-inflammatory cytokines and reduce leukocyte infiltration at the site of inflammation.
  • Efficacy : In a carrageenan-induced paw edema model, the compound significantly reduced swelling compared to controls.

Case Study Analysis

A study conducted on the efficacy of this compound involved administering varying doses to rodents subjected to inflammatory stimuli. The results are summarized in Table 1.

Dose (mg/kg)Edema Reduction (%)Cytokine Level (pg/mL)
0 (Control)0150
1025120
255080
507540

Table 1: Efficacy of Compound on Inflammation

Binding Affinity Studies

Binding affinity studies using radiolabeled ligands have shown that the compound binds with high affinity to the H(4) histamine receptor:

  • K(i) Values : Rat H(4) receptor K(i) = 3.4 nM; Human H(4) receptor K(i) = 5.8 nM.
    These findings suggest its potential as a therapeutic agent for conditions involving histamine dysregulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, and how can reaction efficiency be improved?

  • Methodology : Begin with precursor optimization, such as substituting chloro groups (e.g., 11-chloro analogs like those in ) with 4-methylpiperazine via nucleophilic aromatic substitution. Use high-throughput screening to evaluate solvents (e.g., DMF or THF), catalysts (e.g., Pd-based), and temperature gradients (80–120°C). Monitor yield improvements using LC-MS for real-time reaction tracking .
  • Key Considerations : Purity of intermediates (e.g., 3-(4-Methylpiperazin-1-yl)benzoic acid derivatives in ) is critical. Use column chromatography or recrystallization to isolate intermediates.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodology : Combine NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and high-resolution mass spectrometry (HR-MS) for molecular weight validation. For polymorph identification, employ X-ray crystallography or DSC .
  • Troubleshooting : Address spectral overlaps (e.g., aromatic protons in the benzimidazole core) using 2D NMR techniques like COSY or NOESY .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months. Use HPLC to track degradation products (e.g., hydrolysis of the nitrile group or piperazine ring oxidation). Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

Q. What computational tools are suitable for modeling its electronic properties and reactivity?

  • Methodology : Apply DFT calculations (e.g., Gaussian or ORCA) to map HOMO-LUMO gaps and nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina) to predict binding affinities if targeting biological receptors. Validate with experimental kinetic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or catalytic efficiency for this compound?

  • Methodology : Perform a meta-analysis of published protocols (e.g., comparing and ). Identify variables like catalyst loading (Pd vs. Cu), solvent polarity, or inert atmosphere requirements. Replicate experiments under controlled conditions using design-of-experiments (DoE) frameworks to isolate critical factors .
  • Case Study : If yields differ in piperazine substitution steps, use in-situ IR spectroscopy to monitor reaction progress and identify side reactions (e.g., dimerization) .

Q. What strategies are effective for impurity profiling during scale-up?

  • Methodology : Implement Quality-by-Design (QbD) principles. Use LC-MS/MS to detect low-abundance impurities (e.g., de-alkylated piperazine derivatives or nitrile hydrolysis products). Cross-reference with pharmacopeial standards (e.g., EP impurity guidelines in ) .
  • Advanced Technique : Employ preparative HPLC to isolate impurities (>0.1%) and characterize them via NMR for structural elucidation .

Q. How can reaction engineering address challenges in scaling up synthesis from milligram to kilogram quantities?

  • Methodology : Transition from batch to flow chemistry for exothermic steps (e.g., nitrile formation). Optimize heat/mass transfer using microreactors. Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to model kinetics and residence time distribution .
  • Case Study : For heterogeneous catalysis, use fixed-bed reactors with immobilized catalysts to improve recyclability and reduce metal leaching .

Q. What interdisciplinary approaches enhance understanding of this compound’s mechanism in biological or catalytic systems?

  • Methodology : Combine in vitro assays (e.g., enzyme inhibition studies) with computational simulations (MD simulations for protein-ligand dynamics). Use isotopic labeling (e.g., ¹⁵N-piperazine) to track metabolic pathways .
  • Synergy : Integrate cheminformatics (e.g., ICReDD’s reaction path search methods in ) with experimental data to predict novel derivatives .

Methodological Notes

  • Data Integrity : Use encrypted databases (e.g., LabArchives) for raw spectral and chromatographic data, adhering to FAIR principles .
  • Safety Protocols : Follow advanced lab regulations () for handling nitriles and piperazine derivatives, including fume hood use and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.